

In-depth Technical Guide to 1,2,3Trimethyldiaziridine: Spectroscopic Data and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **1,2,3-trimethyldiaziridine**. The information is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental context.

Spectroscopic Data

The following sections present the available spectroscopic data for **1,2,3-trimethyldiaziridine**, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published ¹H NMR spectrum for **1,2,3-trimethyldiaziridine** is not readily available in the public domain, studies on its molecular structure have confirmed its existence as a single conformer in a CDCl₃ solution. The molecule possesses a trans-configuration of the methyl groups attached to the nitrogen atoms of the diaziridine ring.

A 13C NMR spectrum has been recorded on a Bruker AM-300 instrument.[1] Although the specific chemical shifts are not detailed in publicly accessible records, the data is cataloged and available through specialized databases.

Table 1: Summary of NMR Spectroscopic Information

Nucleus	Solvent	Instrument	Observations
¹ H	CDCl₃	Not specified	Single conformer observed
13C	Not specified	Bruker AM-300	Spectrum data available through Wiley-VCH GmbH[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for **1,2,3-trimethyldiaziridine** is available through the National Institute of Standards and Technology (NIST) database.[1] The analysis reveals a molecular ion and several characteristic fragment ions.

Table 2: Key Mass Spectrometry Data (GC-MS)

m/z (Mass-to- Charge Ratio)	Interpretation	Library	NIST Number
42	Top Peak	Main library	283157[1]
56	2nd Highest Peak	Main library	283157[1]
57	3rd Highest Peak	Main library	283157[1]
Not specified	Molecular Ion (M+)	Main library	283157[1]

Infrared (IR) Spectroscopy

Specific infrared absorption data for **1,2,3-trimethyldiaziridine** is not available in the surveyed literature. However, characteristic IR absorptions for related diaziridine structures can be inferred.

Table 3: Expected Infrared Absorption Regions for Diaziridines

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H Stretch (Alkyl)	2950 - 2850	Medium to Strong
C-N Stretch	1250 - 1020	Medium
N-N Stretch	(Highly variable, often weak)	Weak

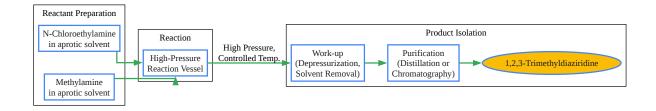
Experimental Protocols Synthesis of 1,2,3-Trimethyldiaziridine

A general and plausible method for the synthesis of 1,2,3-trialkyldiaziridines involves the reaction of an N-chloroalkylamine with a primary aliphatic amine, often under high pressure.[2] The following is a detailed, generalized protocol adapted for the specific synthesis of 1,2,3-trimethyldiaziridine.

Materials:

- N-chloroethylamine
- Methylamine
- Aprotic solvent (e.g., diethyl ether, dichloromethane)
- High-pressure reaction vessel

Procedure:


- Preparation of Reactants: A solution of N-chloroethylamine in an aprotic solvent is prepared.
 A separate solution of methylamine in the same solvent is also prepared.
- Reaction Setup: The solutions of N-chloroethylamine and methylamine are introduced into a high-pressure reaction vessel.
- Reaction Conditions: The reaction mixture is subjected to high pressure and stirred at a
 controlled temperature. The specific pressure and temperature parameters would need to be
 optimized for this particular reaction.

- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to yield pure **1,2,3-trimethyldiaziridine**.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **1,2,3-trimethyldiaziridine**.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for **1,2,3-trimethyldiaziridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,2,3-Trimethyldiaziridine | C4H10N2 | CID 535660 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [In-depth Technical Guide to 1,2,3-Trimethyldiaziridine: Spectroscopic Data and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15419450#1-2-3-trimethyldiaziridine-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com